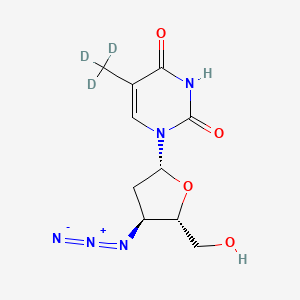
3-Methylcytidine Mono(Methyl Sulfate) Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcytidine Mono(Methyl Sulfate) Salt is a cytidine derivative used primarily as an internal standard for High-Performance Liquid Chromatography (HPLC). It is a common epigenetic modification in transfer RNA (tRNA) and has been investigated as a potential biomarker for various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcytidine Mono(Methyl Sulfate) Salt involves the methylation of cytidine. The reaction typically employs methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcytidine Mono(Methyl Sulfate) Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent cytidine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and phenols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted cytidine derivatives .
Aplicaciones Científicas De Investigación
3-Methylcytidine Mono(Methyl Sulfate) Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard for HPLC to ensure accurate quantification of nucleosides.
Biology: Investigated as an epigenetic marker in tRNA, playing a role in gene expression regulation.
Medicine: Potential biomarker for cancer, with elevated levels found in the urine of breast cancer patients.
Industry: Employed in the synthesis of other nucleoside derivatives and as a reagent for methylation reactions
Mecanismo De Acción
The mechanism of action of 3-Methylcytidine Mono(Methyl Sulfate) Salt involves its incorporation into tRNA, where it influences the stability and function of the RNA molecule. The methylation of cytidine residues in tRNA is catalyzed by specific methyltransferases, which use S-adenosylmethionine (SAM) as a methyl donor. This modification affects the structure and function of tRNA, thereby influencing protein synthesis and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylcytidine: Another methylated cytidine derivative, commonly found in DNA and RNA.
N4-Methylcytidine: A methylated form of cytidine with a methyl group at the N4 position.
2’-O-Methylcytidine: A cytidine derivative with a methyl group at the 2’-O position of the ribose.
Uniqueness
3-Methylcytidine Mono(Methyl Sulfate) Salt is unique due to its specific methylation at the 3-position of the cytidine base. This specific modification plays a crucial role in the stability and function of tRNA, distinguishing it from other methylated cytidine derivatives .
Propiedades
Fórmula molecular |
C11H19N3O9S |
|---|---|
Peso molecular |
369.35 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |
Clave InChI |
MGSZKGKDQZQWAQ-BKZSBQMKSA-N |
SMILES isomérico |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |
SMILES canónico |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)





![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)



